2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
This compound is a structurally complex molecule featuring multiple pharmacophoric motifs:
- Indole-thioether moiety: The 1-(2,5-dimethylbenzyl)-substituted indole core is linked via a sulfur atom to an ethanone group. Indole derivatives are known for their biological relevance, including kinase inhibition and antimicrobial activity .
- Dihydropyrazole ring: The 4,5-dihydro-1H-pyrazole fragment is substituted with a 4-fluorophenyl group (electron-withdrawing) and a 4-methoxyphenyl group (electron-donating).
The compound’s synthesis likely involves coupling an α-halogenated ketone with a thiol-containing indole precursor, analogous to methods described for triazole-thioether derivatives . Its crystal structure would typically be resolved using X-ray crystallography with refinement via SHELXL, ensuring precise stereochemical assignment .
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32FN3O2S/c1-23-8-9-24(2)27(18-23)20-38-21-34(30-6-4-5-7-32(30)38)42-22-35(40)39-33(26-10-14-28(36)15-11-26)19-31(37-39)25-12-16-29(41-3)17-13-25/h4-18,21,33H,19-20,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMDBFPDOLJJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule with significant potential in pharmacological applications. Its unique structural features, which include an indole moiety and a thioether functional group, suggest varied biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and antimicrobial properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 405.52 g/mol. The structure can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.26 ± 0.33 | MTS Cytotoxicity |
| HCC827 (Lung Cancer) | 6.48 ± 0.11 | MTS Cytotoxicity |
| NCI-H358 (Lung Cancer) | 20.46 ± 8.63 | 3D Cell Culture |
These findings indicate that the compound exhibits potent cytotoxic effects against lung cancer cells, particularly in two-dimensional assays compared to three-dimensional cultures .
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Indole derivatives have been recognized for their ability to inhibit viral replication mechanisms. Research has indicated that similar compounds can effectively inhibit RNA polymerase activity in viruses such as Hepatitis C Virus (HCV). Although specific data for this compound is limited, its analogs have demonstrated significant antiviral activity with IC50 values in the low micromolar range .
Antimicrobial Activity
In addition to its anticancer and antiviral properties, the compound has shown promising antimicrobial activity. Indole derivatives are known for their interactions with biological macromolecules, which may enhance their antibacterial efficacy. Preliminary studies suggest that this compound could inhibit the growth of various bacterial strains, although further research is required to quantify this activity .
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors involved in cancer proliferation and viral replication processes. The indole core may interact with various biological receptors and enzymes, while the thioether linkage could enhance binding affinity and specificity .
Case Studies
Several studies have explored the biological activities of similar indole-based compounds:
- Anticancer Screening : A study screened a library of indole derivatives against multiple tumor cell lines and identified several candidates with significant cytotoxic effects comparable to established chemotherapeutics .
- Antiviral Efficacy : Research on thiazolidinone derivatives demonstrated high efficacy against HCV NS5B RNA polymerase, indicating that structural modifications in indole derivatives could lead to enhanced antiviral agents .
Scientific Research Applications
Structural Characteristics
This compound consists of an indole moiety linked to a thioether and a pyrazole ring. The presence of multiple functional groups enhances its potential interactions with biological targets. The molecular formula is C23H26N2OS, with a molecular weight of approximately 406.6 g/mol.
Medicinal Chemistry
- Anticancer Properties : Research indicates that compounds with indole and pyrazole structures often exhibit anticancer properties. The specific interactions of this compound with cancer cell lines are under investigation to determine its efficacy in inhibiting tumor growth.
- Anti-inflammatory Activity : The thioether linkage may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against viral infections that exploit similar cellular pathways as cancer cells.
Organic Synthesis
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activity.
Biological Studies
This compound is utilized in biological assays to study its interactions with specific enzymes and receptors. Understanding these interactions helps elucidate the mechanisms behind its pharmacological effects.
Industrial Applications
In addition to laboratory research, this compound may find applications in the pharmaceutical industry for developing new therapeutic agents due to its diverse biological activities.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
- Anti-inflammatory Research : In vitro experiments demonstrated that the compound effectively reduced pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Antiviral Activity Assessment : A recent study explored the antiviral effects against influenza viruses, showing promising results that warrant further investigation into its mechanism and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with heterocyclic systems reported in medicinal and agrochemical research. Key comparisons include:
Table 1: Structural and Electronic Comparison
Key Observations:
Substituent Impact :
- The 4-methoxyphenyl group may enhance solubility relative to the sulfonyl group in the triazole analogue, which is highly polar but prone to metabolic instability .
- The 4-fluorophenyl substituent offers a balance of lipophilicity and electronegativity, contrasting with the 2,4-difluorophenyl group in the triazole derivative, which increases steric bulk and hydrophobicity .
Thioether vs.
Crystallographic Validation
The use of SHELX software () is critical for resolving such complex structures. For example:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
